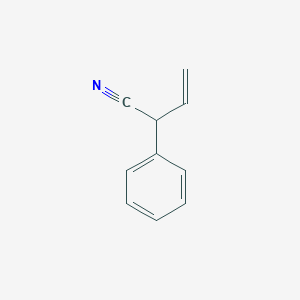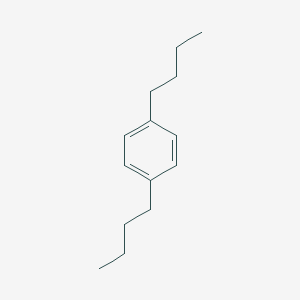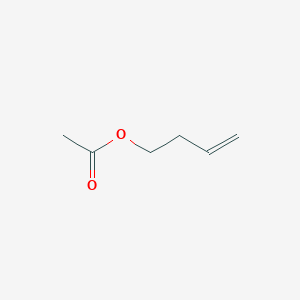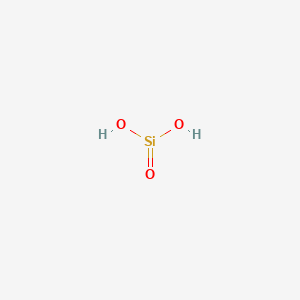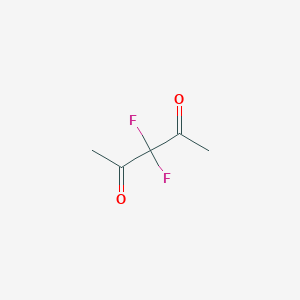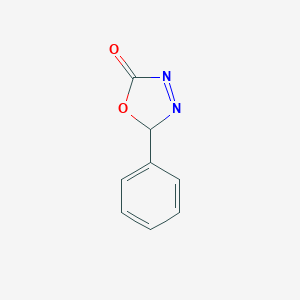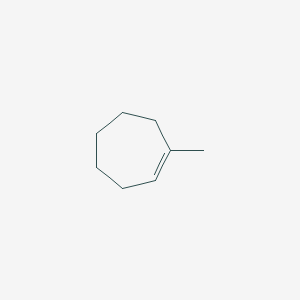
1-Methylcycloheptene
描述
1-Methylcycloheptene is an organic compound with the molecular formula C₈H₁₄. It is a colorless liquid with a strong aromatic odor. This compound is a derivative of cycloheptene, where a methyl group is attached to the first carbon of the cycloheptene ring. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
准备方法
1-Methylcycloheptene can be synthesized through the methylation of cycloheptene. A common method involves using a strong base, such as sodium, and a methyl halide, such as methyl bromide or methyl iodide, in an organic solvent. The reaction conditions typically require a controlled environment to ensure the proper formation of this compound .
化学反应分析
1-Methylcycloheptene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: It can be reduced to form cycloheptane derivatives.
Substitution: this compound can undergo substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.
Hydrogenation: The compound can be hydrogenated to form 1-Methylcycloheptane.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for hydrogenation), and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Methylcycloheptene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-Methylcycloheptene involves its interaction with various molecular targets and pathways. For example, in hydrogenation reactions, the compound interacts with hydrogen gas in the presence of a catalyst to form 1-Methylcycloheptane. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out .
相似化合物的比较
1-Methylcycloheptene can be compared with other similar compounds, such as:
Cycloheptene: The parent compound without the methyl group.
1-Methylcyclohexene: A similar compound with a six-membered ring instead of a seven-membered ring.
1-Methylcyclooctene: A similar compound with an eight-membered ring.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts different chemical properties and reactivity compared to its six- and eight-membered counterparts .
属性
IUPAC Name |
1-methylcycloheptene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREBNFRVGNTYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162972 | |
| Record name | 1-Methylcycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453-25-4 | |
| Record name | 1-Methylcycloheptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcycloheptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcycloheptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-methylcycloheptene influence its reactivity with ozone?
A1: this compound, a cyclic alkene, exhibits a high reaction rate with ozone. This reactivity stems from the presence of the carbon-carbon double bond, a characteristic feature of alkenes. The methyl group, due to its electron-donating nature, increases the electron density around the double bond, making it more susceptible to attack by ozone []. This reaction is significant in atmospheric chemistry as it contributes to the formation of secondary organic aerosols.
Q2: How does the presence of a methyl group affect the autoxidation process of cycloalkenes, particularly in the case of this compound?
A3: The autoxidation of this compound, like other cycloalkenes, involves a reaction with molecular oxygen, leading to the formation of various oxygenated products []. The presence of the methyl group in this compound significantly influences the distribution and yield of these oxidation products. It promotes allylic oxidation, leading to the formation of allylic hydroperoxides and their corresponding alcohols and ketones.
Q3: Can this compound undergo carbocation rearrangements?
A4: Yes, this compound can undergo carbocation rearrangements under specific reaction conditions []. For instance, in the presence of N,N-bis(trifluoromethyl)hydroxylamine and a strong acid catalyst like sulfuric acid, this compound yields products that indicate carbocation rearrangement. This suggests that the intermediate carbocation formed during the reaction undergoes structural changes, leading to a mixture of isomers as reaction products.
Q4: Are there any spectroscopic techniques used to characterize the products formed from reactions involving this compound?
A5: Yes, Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful analytical technique employed to identify and quantify the volatile compounds produced in reactions involving this compound []. For example, the essential oil extracted from certain Rutaceae genotypes contains this compound as a constituent. GC/MS analysis helps determine the presence and relative abundance of this compound and other volatile compounds within the complex mixture of the essential oil.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


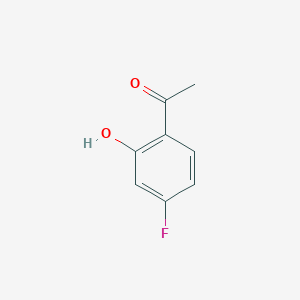
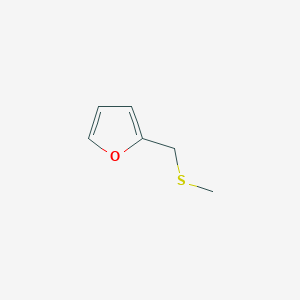
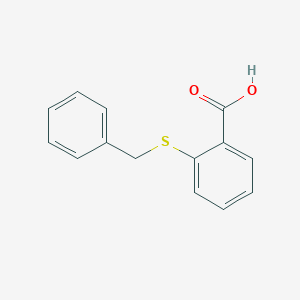
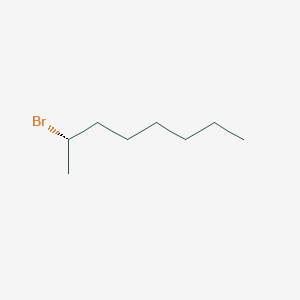
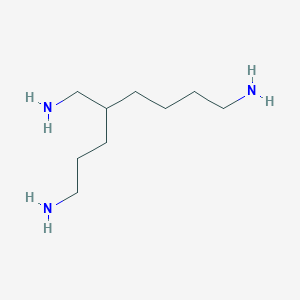
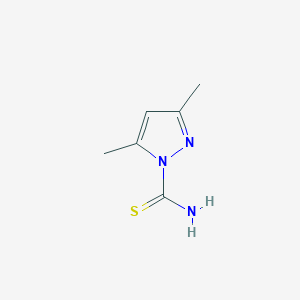
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)
